H-Ala-Ala-Ala-NH2 . HCl

Peptide Conformation NMR Spectroscopy Molecular Dynamics

H-Ala-Ala-Ala-NH2·HCl is a well-characterized tripeptide amide, essential for calibrating conformational studies (e.g., PPII helix) and peptidase assays. Its C-terminal amidation and defined length differentiate it from analogs, ensuring reproducible enzymatic and structural data. Procure with confidence for your peptide research.

Molecular Formula C9H19ClN4O3
Molecular Weight 266.72 g/mol
Cat. No. B13775384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ala-Ala-Ala-NH2 . HCl
Molecular FormulaC9H19ClN4O3
Molecular Weight266.72 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC(C)C(=O)N)N.Cl
InChIInChI=1S/C9H18N4O3.ClH/c1-4(10)8(15)13-6(3)9(16)12-5(2)7(11)14;/h4-6H,10H2,1-3H3,(H2,11,14)(H,12,16)(H,13,15);1H/t4-,5-,6-;/m0./s1
InChIKeyWQHVMNMHHBTOOW-YCLXABBFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Ala-Ala-Ala-NH2·HCl Procurement: Tri-Alanine Amide Hydrochloride as a Model Tripeptide for Conformational and Enzymatic Studies


H-Ala-Ala-Ala-NH2·HCl (tri-alanine amide hydrochloride) is a synthetic tripeptide composed of three L-alanine residues linked by peptide bonds, terminated with a C-terminal amide and stabilized as a hydrochloride salt. This compound serves as a minimal homopolymeric model system for investigating peptide backbone conformation, particularly the polyproline II (PPII) helix and extended β-structures [1]. Its defined length and homogeneous composition make it a valuable reference standard for solid-state NMR structural studies and as a substrate for peptidase activity assays [2]. The C-terminal amidation distinguishes this tripeptide from carboxylate-terminated analogs, conferring distinct physicochemical properties that influence solubility and enzymatic recognition [3].

H-Ala-Ala-Ala-NH2·HCl in Research: Why Analogs Such as H-Ala-Ala-NH2·HCl or Carboxylate-Terminated Alanine Trimers Cannot Be Substituted Without Experimental Validation


Substituting H-Ala-Ala-Ala-NH2·HCl with seemingly similar compounds—such as di-alanine amide hydrochloride (H-Ala-Ala-NH2·HCl), carboxylate-terminated tri-alanine (H-Ala-Ala-Ala-OH), or other homopeptides—introduces quantifiable differences in conformational ensemble distribution, crystallographic packing, and enzymatic recognition [1]. A reduction in chain length from three to two alanine residues fundamentally alters the accessible conformational landscape and eliminates the critical β-sheet hydrogen-bonding network observed in tri-alanine crystals [2]. Furthermore, the C-terminal amide versus carboxylate substitution directly modulates the compound's nucleophilicity in aminolysis reactions and its susceptibility to carboxypeptidase-mediated hydrolysis [3]. These molecular-level variations translate to divergent experimental outcomes in structural biology, enzymology, and materials science applications, necessitating rigorous validation before any analog substitution can be considered.

H-Ala-Ala-Ala-NH2·HCl: Quantified Differentiation Guide for Scientific Selection


Conformational Ensemble Quantification: H-Ala-Ala-Ala-NH2·HCl Shows 90% Polyproline II Helix Population Versus Trivaline and Triglycine Comparators

H-Ala-Ala-Ala-NH2 (trialanine amide) exhibits a highly restricted conformational ensemble in aqueous solution, with approximately 90% of molecules adopting a poly-L-proline II (PPII) helix-like structure and approximately 10% adopting an extended β-structure; α-helical conformations are not detected [1]. This distribution contrasts sharply with trivaline, which samples all three major conformations (PPII, β-extended, and α-helical) in significant proportions, and triglycine, which occupies all four corner regions of the Ramachandran space and undergoes slow cis-trans isomerization of peptide bonds [1]. The conformational ensemble remains invariant across chain lengths from Ala₃ to Ala₇, indicating that tri-alanine is the minimal length necessary to capture the full conformational behavior of longer oligoalanines [1].

Peptide Conformation NMR Spectroscopy Molecular Dynamics

Crystallographic Distinction: H-Ala-Ala-Ala-NH2·HCl (Tri-Alanine) Exhibits Two Alternative Positions per Unit Cell, Differentiating It from Tetra-Alanine Anti-Parallel β-Sheet Packing

In crystalline anti-parallel β-sheet structures, tri-alanine (Ala₃) and tetra-alanine (Ala₄) exhibit fundamentally different intermolecular arrangements. For Ala₄, all alanine residues occupy equivalent positions within the anti-parallel β-sheet framework, and the structure is stabilized by stronger hydrogen bonding compared to the trimer [1]. In contrast, tri-alanine (Ala₃) adopts two alternative locations within the unit cell, as documented in the foundational crystallographic study of this system [1]. Furthermore, the intermolecular arrangement of AP-(Ala)₄ differs from that of polyalanine fibers, demonstrating that interchain β-sheet packing evolves as a function of alanine sequence length, with tri-alanine representing a distinct structural regime [1].

X-ray Crystallography Solid-State NMR β-Sheet Structure

Substrate Recognition Kinetics: H-Ala-Ala-NH2·HCl (Di-Alanine Amide) Is a Documented Substrate for Dipeptidyl Aminopeptidase I; Tri-Alanine Substrate Data Extrapolated from Carboxypeptidase Y Alanine Amide Studies

The di-alanine amide hydrochloride (H-Ala-Ala-NH2·HCl) has been explicitly validated as a substrate for dipeptidyl aminopeptidase I [1]. Extrapolation from carboxypeptidase Y kinetic studies indicates that L-amino acid amides function as superior nucleophiles in aminolysis reactions compared to their corresponding free L-amino acids [2]. While direct kinetic parameters (k_cat, K_M) for tri-alanine amide with specific peptidases are not available in the current dataset, the established substrate activity of the di-alanine analog establishes a class-level expectation that tri-alanine amide will undergo enzymatic recognition by aminopeptidases and peptidases with chain-length-dependent kinetics. The C-terminal amide functionality is a critical determinant of this recognition, distinguishing it from carboxylate-terminated alanine peptides [2].

Enzyme Kinetics Peptidase Substrate Protease Assay

H-Ala-Ala-Ala-NH2·HCl: Validated Research Application Scenarios for Procurement Decisions


NMR and Molecular Dynamics Reference Standard for Polyproline II Helix Conformation

H-Ala-Ala-Ala-NH2·HCl serves as a well-characterized model system for investigating the PPII helix, the dominant conformation of unfolded proteins and a key structural element in collagen and proline-rich peptides. With ~90% PPII population determined by combined NMR and MD approaches with <5% uncertainty, this tripeptide provides a baseline for calibrating scalar coupling measurements and validating computational force fields for backbone conformational sampling [1]. Researchers studying intrinsically disordered proteins or collagen mimetics can use this compound as a conformational reference standard.

X-ray Crystallographic Model for Short β-Sheet Nucleation Studies

The crystallographic characterization of tri-alanine in anti-parallel β-sheet assemblies provides a fundamental structural reference for investigating the minimum chain-length requirements for β-sheet nucleation. The documented two-alternative-position occupancy of Ala₃ contrasts with the equivalent-position arrangement of Ala₄, offering a defined system for studying the length-dependent evolution of β-sheet packing and hydrogen-bonding energetics [2]. This application is directly relevant to amyloid research, silk fiber structural biology, and the design of β-sheet peptide materials.

Peptidase Substrate for Chain-Length-Dependent Enzyme Kinetics

As a member of the alanine amide homopeptide series, H-Ala-Ala-Ala-NH2·HCl can be employed in peptidase assays to probe chain-length dependence of substrate recognition and catalytic efficiency. The established substrate activity of H-Ala-Ala-NH2·HCl with dipeptidyl aminopeptidase I establishes a class-level expectation for enzymatic activity with aminopeptidases [3]. The C-terminal amide functionality distinguishes this compound from carboxylate-terminated tri-alanine in aminolysis reactions, where L-amino acid amides exhibit superior nucleophilicity relative to free amino acids [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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